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molecular formula Gd2O3 B083743 Gadolinium oxide CAS No. 11129-31-0

Gadolinium oxide

Cat. No. B083743
M. Wt: 362.5 g/mol
InChI Key: CMIHHWBVHJVIGI-UHFFFAOYSA-N
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Patent
US05554749

Procedure details

To a solution of 1-[3-[N-(2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]4,7-bis(carboxymethyl)-1,4,7-triazacyclononane (5.0 g, 0.010 mol) in 50 mL of deionized water is added gadolinium oxide (1.8 g, 0.005 mol). The slurry is heated at 80 C. under argon atmosphere for 15 hours. The resulting solution is cooled at 25 C., filtered and the filtrate is evaporated under reduced pressure to give 1-[3-[N-2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]-4,7-bis-(carboxymethyl)-1,4,7-triazacyclononane, gadolinium(III) complex.
Name
1-[3-[N-(2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]4,7-bis(carboxymethyl)-1,4,7-triazacyclononane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OC(CO)CN(CCC[N:12]1[CH2:20][CH2:19][N:18]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][CH2:16][N:15]([CH2:25][C:26]([OH:28])=[O:27])[CH2:14][CH2:13]1)CC(O)=O.[O-2].[Gd+3].[O-2].[O-2].[Gd+3]>O>[C:22]([CH2:21][N:18]1[CH2:17][CH2:16][N:15]([CH2:25][C:26]([OH:28])=[O:27])[CH2:14][CH2:13][NH:12][CH2:20][CH2:19]1)([OH:24])=[O:23] |f:1.2.3.4.5|

Inputs

Step One
Name
1-[3-[N-(2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]4,7-bis(carboxymethyl)-1,4,7-triazacyclononane
Quantity
5 g
Type
reactant
Smiles
OC(CN(CC(=O)O)CCCN1CCN(CCN(CC1)CC(=O)O)CC(=O)O)CO
Name
Quantity
1.8 g
Type
reactant
Smiles
[O-2].[Gd+3].[O-2].[O-2].[Gd+3]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry is heated at 80 C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled at 25 C
FILTRATION
Type
FILTRATION
Details
, filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(=O)(O)CN1CCNCCN(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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